molecular formula C23H42O3 B14273741 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- CAS No. 155856-11-4

2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)-

Cat. No.: B14273741
CAS No.: 155856-11-4
M. Wt: 366.6 g/mol
InChI Key: CQHUHSNBDRZJDO-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is an organic compound with the molecular formula C23H42O3. This compound features a cyclopentenone ring substituted with a hexadecyl chain and a methoxymethoxy group. It is a derivative of cyclopentenone, which is known for its applications in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This can result in the modulation of signaling pathways and cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is unique due to the presence of the long hexadecyl chain and the methoxymethoxy group, which can influence its solubility, reactivity, and biological activities. These structural features differentiate it from other cyclopentenone derivatives and contribute to its specific applications and properties.

Properties

CAS No.

155856-11-4

Molecular Formula

C23H42O3

Molecular Weight

366.6 g/mol

IUPAC Name

4-hexadecyl-4-(methoxymethoxy)cyclopent-2-en-1-one

InChI

InChI=1S/C23H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26-21-25-2)19-17-22(24)20-23/h17,19H,3-16,18,20-21H2,1-2H3

InChI Key

CQHUHSNBDRZJDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(CC(=O)C=C1)OCOC

Origin of Product

United States

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